N-Methylsulfonyl Nimesulide-d5

Description

Significance of Deuterated Compounds in Pharmacological and Toxicological Investigations

Deuterated compounds are powerful tools in pharmacological and toxicological studies for several key reasons. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. splendidlab.cominformaticsjournals.co.in This "kinetic isotope effect" can significantly slow down the rate of metabolic processes, particularly those mediated by cytochrome P450 enzymes. cdnsciencepub.comacs.org By selectively replacing hydrogen with deuterium (B1214612) at specific molecular sites, researchers can modulate a drug's metabolic fate. nih.gov This can lead to a longer biological half-life, reduced formation of toxic metabolites, and an improved pharmacokinetic profile. splendidlab.comjuniperpublishers.com

Furthermore, deuterated compounds serve as ideal internal standards in bioanalytical techniques like mass spectrometry. texilajournal.comclearsynth.comaptochem.com Since they are chemically almost identical to their non-deuterated counterparts, they exhibit similar behavior during sample extraction and analysis, but their different mass allows for clear differentiation, leading to more accurate and precise quantification of the target analyte in complex biological matrices. texilajournal.comaptochem.com

Overview of Nimesulide (B1678887) and its Core Metabolites in Drug Metabolism

Nimesulide is an NSAID with analgesic and antipyretic properties, primarily functioning as a selective inhibitor of cyclooxygenase-2 (COX-2). wikipedia.orgopenaccessjournals.comresearchgate.net Following oral administration, it is rapidly absorbed and undergoes extensive biotransformation in the liver. wikipedia.orgnih.gov The primary metabolic pathway involves hydroxylation of the phenol (B47542) ring, a reaction catalyzed by cytochrome P450 enzymes, mainly CYP2C9 and CYP2C19. openaccessjournals.com This process leads to the formation of its principal and pharmacologically active metabolite, 4'-hydroxynimesulide. wikipedia.orgnih.govshu.ac.uk Further metabolism can involve cleavage of the ether linkage and reduction of the nitro group. shu.ac.uk N-Methylsulfonyl Nimesulide is recognized as an impurity of Nimesulide. pharmaffiliates.compharmaffiliates.com

Rationale for Deuteration of N-Methylsulfonyl Nimesulide in Advanced Research

The rationale for the deuteration of N-Methylsulfonyl Nimesulide to create N-Methylsulfonyl Nimesulide-d5 is primarily centered on its application as an internal standard for quantitative bioanalysis. pharmaffiliates.com In studies aiming to accurately measure the levels of Nimesulide and its metabolites, including impurities like N-Methylsulfonyl Nimesulide, in biological samples, a reliable internal standard is crucial. texilajournal.comaptochem.com

By using a deuterated version of the analyte, researchers can compensate for variations in sample preparation and instrument response, leading to highly accurate and precise measurements. clearsynth.com The five deuterium atoms on the phenoxy ring of this compound give it a distinct mass from the unlabeled compound, allowing for its clear identification in mass spectrometry-based assays, while its chemical properties remain virtually identical, ensuring it behaves similarly to the analyte during the analytical process. aptochem.compharmaffiliates.com

Scope and Objectives of Research on this compound

The primary objective of research involving this compound is to utilize it as a stable isotope-labeled internal standard for the quantification of N-Methylsulfonyl Nimesulide in various analytical settings. pharmaffiliates.com This is particularly important in pharmacokinetic studies of Nimesulide, where understanding the formation and disposition of all related compounds, including impurities, is essential for a comprehensive safety and efficacy profile. nih.govresearchgate.net

The use of this compound allows for the development of robust and validated analytical methods, typically using liquid chromatography-mass spectrometry (LC-MS), for the precise measurement of this specific Nimesulide impurity. nih.govtexilajournal.com This, in turn, contributes to a more complete understanding of Nimesulide's metabolic pathways and the potential role of its minor components.

Chemical and Physical Properties

| Property | Value |

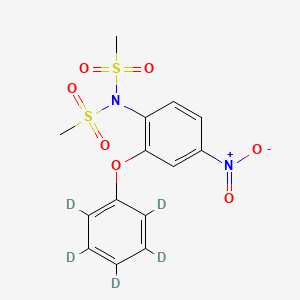

| Chemical Name | N-(Methylsulfonyl)-N-(4-nitro-2-phenoxyphenyl-d5)methanesulfonamide |

| Synonyms | N-(Methylsulfonyl)-4'-nitro-2'-(phenoxy-d5)methanesulfonanilide |

| Molecular Formula | C14H9D5N2O7S2 |

| Molecular Weight | 391.43 g/mol |

| Storage | 2-8°C Refrigerator |

| Shipping Conditions | Ambient |

Table generated from data in pharmaffiliates.com

Properties

Molecular Formula |

C14H14N2O7S2 |

|---|---|

Molecular Weight |

391.4 g/mol |

IUPAC Name |

N-methylsulfonyl-N-[4-nitro-2-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methanesulfonamide |

InChI |

InChI=1S/C14H14N2O7S2/c1-24(19,20)16(25(2,21)22)13-9-8-11(15(17)18)10-14(13)23-12-6-4-3-5-7-12/h3-10H,1-2H3/i3D,4D,5D,6D,7D |

InChI Key |

DGTALLPFLVLCNQ-DKFMXDSJSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C=CC(=C2)[N+](=O)[O-])N(S(=O)(=O)C)S(=O)(=O)C)[2H])[2H] |

Canonical SMILES |

CS(=O)(=O)N(C1=C(C=C(C=C1)[N+](=O)[O-])OC2=CC=CC=C2)S(=O)(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies for N Methylsulfonyl Nimesulide D5

Historical Perspectives on Deuterium (B1214612) Incorporation in Aromatic Systems

The incorporation of deuterium into organic molecules, particularly aromatic systems, has evolved significantly since its discovery. Initially, deuterium labeling was primarily a tool for mechanistic studies in organic chemistry. Early methods often relied on harsh conditions, such as acid or base-catalyzed exchange with heavy water (D₂O) at elevated temperatures, which frequently resulted in low selectivity and incomplete deuteration. rsc.org

The mid-20th century saw the advent of transition metal-catalyzed hydrogen isotope exchange (HIE) reactions, which offered milder conditions and improved control over the labeling process. oaepublish.com Catalysts based on platinum, palladium, and rhodium were among the first to be explored for deuterating aromatic compounds. However, these early catalytic systems often required high pressures of deuterium gas (D₂) and still suffered from issues with regioselectivity. acs.org

A major breakthrough came with the development of directed C-H activation methodologies. Inspired by advancements in organometallic chemistry, researchers developed highly selective HIE protocols using catalysts, such as iridium and ruthenium, that employ directing groups on the aromatic substrate. acs.orgresearchgate.net These directing groups coordinate to the metal center, guiding the catalytic deuteration to specific ortho C-H bonds. This approach has enabled the synthesis of complex molecules with precise, high levels of deuterium incorporation, a critical advancement for the pharmaceutical industry. acs.org The strategic replacement of hydrogen with deuterium can improve a drug's metabolic profile, a concept known as "deuterium switching". nih.govinformahealthcare.com

Targeted Synthesis of N-Methylsulfonyl Nimesulide-d5 via Deuterated Precursors

The synthesis of this compound, chemically known as N-(4-nitro-2-(phenoxy-d5)phenyl)methanesulfonamide, is achieved by incorporating a pre-labeled precursor into the molecular scaffold. synzeal.com The most logical approach involves the synthesis of the diaryl ether bond using a deuterated phenol (B47542) derivative.

A common synthetic route to Nimesulide (B1678887) involves the Ullmann condensation, which creates the diaryl ether linkage. For the deuterated analog, this reaction would be adapted to couple a deuterated phenoxy component with the N-arylmethanesulfonamide core. The key deuterated precursor is phenol-d5 (B121304) or phenol-d6, which is then reacted with a suitable partner, such as N-(2-chloro-4-nitrophenyl)methanesulfonamide.

Preparation of the Deuterated Precursor: Synthesis of phenol-d5.

Coupling Reaction: Formation of the diaryl ether bond to yield the final product.

This precursor-based strategy ensures that the deuterium labels are located exclusively on the phenoxy ring, as required.

The efficient synthesis of this compound hinges on the availability of high-purity phenol-d5. Several techniques have been developed for the regioselective deuteration of aromatic systems like phenol.

Metal-Catalyzed Hydrogen Isotope Exchange (HIE): This is a powerful method for incorporating deuterium into aromatic rings. A variety of transition metals can catalyze the exchange between C-H bonds and a deuterium source, which can be D₂ gas or heavy water (D₂O). For producing fully deuterated aromatic rings, heterogeneous catalysts like Platinum on Carbon (Pt/C) or Palladium on Carbon (Pd/C) under D₂ gas are often effective. acs.org Homogeneous catalysts, such as Crabtree's catalyst (an iridium-based complex), are known for their high efficiency in directing deuteration. acs.org

Electrochemical Methods: Newer methods utilize electrochemical systems for deuteration. These techniques can split heavy water (D₂O) to generate deuterium species that react with the substrate under mild, controllable conditions, avoiding the need for high-pressure deuterium gas. oaepublish.combionauts.jp This approach offers advantages in terms of safety and environmental impact. bionauts.jp

Base-Catalyzed Deuteration: In some cases, strong bases can be used to deprotonate aromatic C-H bonds, followed by quenching with a deuterium source. For example, using potassium tert-butoxide in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) can facilitate H/D exchange on pyridine (B92270) rings, and similar principles can be applied to other activated aromatic systems. rsc.org

Below is a table summarizing various catalytic systems used for aromatic deuteration.

| Catalyst System | Deuterium Source | Typical Conditions | Selectivity | Advantages |

| Pt/C or Pd/C | D₂ gas | Elevated temperature and pressure | Low to moderate | Readily available, effective for perdeuteration |

| Iridium Complexes (e.g., Crabtree's Catalyst) | D₂ gas | Mild temperature and pressure | High (directing group dependent) | High efficiency and selectivity |

| Ruthenium Nanoparticles | D₂ gas | Mild conditions | High stereospecificity | Effective for bioactive aza compounds |

| Electrochemical Cell (e.g., Pd membrane) | D₂O | Ambient temperature and pressure | High | Safe, avoids flammable D₂ gas, reusable source |

Scaling up the synthesis of deuterated compounds from the laboratory to pilot or industrial scales presents several challenges. marketersmedia.com The primary considerations include the cost and availability of deuterium sources, the efficiency of the deuteration reactions, and the complexity of purification.

Cost of Deuterium Sources: Deuterium gas (D₂) and high-purity heavy water (D₂O) are significantly more expensive than their protium (B1232500) counterparts. Therefore, synthetic routes that use these materials efficiently and allow for their recovery and reuse are highly desirable. bionauts.jp

Reaction Efficiency: Achieving high levels of isotopic enrichment (typically >98%) is crucial. marketersmedia.com Incomplete reactions are problematic because the deuterated product is often chemically identical to the starting material and any partially labeled intermediates, making purification by standard chromatographic methods extremely difficult. acs.org

Flow Chemistry: Continuous flow synthesis systems are emerging as a valuable technology for scaling up deuteration reactions. colab.ws Flow reactors offer precise control over reaction parameters (temperature, pressure, and residence time), improved safety by minimizing the volume of hazardous reagents at any given time, and the potential for more efficient catalyst use. Electrochemical flow systems that use D₂O as the deuterium source are particularly promising for scalable and sustainable synthesis. bionauts.jp

Purification and Spectroscopic Confirmation of Deuterated this compound

Following the synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. Standard purification techniques such as column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC) are typically employed. Once a high chemical purity is achieved, spectroscopic methods are essential to confirm the structure, isotopic enrichment, and location of the deuterium labels. rsc.org

NMR spectroscopy is an indispensable tool for the structural elucidation of deuterated compounds. rug.nl

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the phenoxy ring should be absent or significantly diminished. The degree of deuterium incorporation can be quantified by comparing the integration of the remaining phenoxy proton signals (if any) to the integration of a non-deuterated signal in the molecule, such as the methyl group of the methanesulfonamide (B31651) moiety. nih.gov

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The ²H NMR spectrum provides definitive confirmation of the presence and location of the deuterium atoms. sigmaaldrich.com The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, allowing for straightforward spectral assignment. sigmaaldrich.comyoutube.com This method is particularly useful for highly enriched compounds where residual proton signals are too weak to be accurately quantified in ¹H NMR. sigmaaldrich.com

| Nucleus | Technique | Information Provided |

| ¹H | Proton NMR | Confirms the absence of protons at labeled sites; allows calculation of isotopic purity. |

| ²H | Deuterium NMR | Directly detects deuterium atoms; confirms the position of isotopic labels. |

| ¹³C | Carbon-13 NMR | Confirms the integrity of the carbon skeleton; C-D coupling can provide additional structural information. |

Mass spectrometry is a highly sensitive technique used to confirm the molecular weight of a compound and determine its isotopic composition. rsc.orgresearchgate.net

Molecular Weight Confirmation: The molecular weight of this compound should be 5 atomic mass units (amu) higher than its non-deuterated counterpart due to the replacement of five hydrogen atoms (atomic mass ≈ 1 amu) with five deuterium atoms (atomic mass ≈ 2 amu).

Isotopic Enrichment Analysis: High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), is used to precisely measure the mass and relative abundance of all isotopologues (molecules differing only in their isotopic composition). nih.govresearchgate.net By analyzing the ion cluster, the percentage of the desired d5 species can be calculated relative to the d0, d1, d2, d3, and d4 species. This provides a detailed picture of the isotopic enrichment and distribution. rsc.org

Below is a hypothetical data table illustrating the expected mass spectral data for N-Methylsulfonyl Nimesulide with 99% d5 enrichment.

| Isotopologue | Description | Expected Mass (amu) | Relative Abundance (%) |

| d0 | Unlabeled Nimesulide | 308.05 | < 0.1 |

| d1 | Contains one deuterium | 309.06 | < 0.1 |

| d2 | Contains two deuteriums | 310.06 | < 0.1 |

| d3 | Contains three deuteriums | 311.07 | 0.2 |

| d4 | Contains four deuteriums | 312.07 | 0.8 |

| d5 | Desired product | 313.08 | 99.0 |

Advanced Analytical Methodologies Utilizing N Methylsulfonyl Nimesulide D5

Role as an Internal Standard in Quantitative Bioanalysis

The primary and most critical role of N-Methylsulfonyl Nimesulide-d5 in analytical chemistry is as an internal standard, particularly in the quantitative bioanalysis of nimesulide (B1678887) and its metabolites. An internal standard is a compound with a known concentration that is added to a sample to facilitate the quantification of an analyte. The ideal internal standard has physicochemical properties very similar to the analyte of interest.

Stable Isotope Dilution Mass Spectrometry (SIDMS) Principles and Applications

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a powerful technique for the highly accurate and precise quantification of analytes. The fundamental principle of SIDMS involves the addition of a known amount of a stable isotope-labeled version of the analyte (in this case, this compound) to the sample. This labeled compound serves as an internal standard.

Because this compound is chemically identical to its non-labeled counterpart (N-Methylsulfonyl Nimesulide), it behaves identically during sample preparation, extraction, and chromatographic separation. Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. In the mass spectrometer, the analyte and the internal standard are differentiated by their mass-to-charge ratio (m/z) due to the presence of deuterium (B1214612) atoms. By measuring the ratio of the signal from the analyte to the signal from the internal standard, a highly accurate quantification can be achieved, as this ratio remains constant regardless of sample loss.

Enhancement of Analytical Accuracy and Precision in Complex Matrices

Biological matrices such as plasma, urine, and tissue homogenates are inherently complex and can significantly impact the accuracy and precision of analytical measurements. These matrices contain numerous endogenous components that can interfere with the analysis, leading to phenomena like matrix effects (ion suppression or enhancement) in mass spectrometry.

The use of this compound as an internal standard is crucial for mitigating these challenges. Since it co-elutes with the analyte and experiences the same matrix effects, the ratio of their signals remains unaffected. This internal correction mechanism significantly enhances the accuracy and precision of the quantification of nimesulide and its metabolites in these complex biological samples. Studies utilizing the structurally similar Nimesulide-d5 have demonstrated excellent precision and accuracy, with intra- and inter-assay precision often below 15%. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation for Nimesulide and Metabolites

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological fluids. The development and validation of robust LC-MS/MS methods are critical for pharmacokinetic, toxicokinetic, and bioequivalence studies.

Optimization of Chromatographic Separation Parameters

Effective chromatographic separation is essential for resolving the analyte and its metabolites from each other and from interfering components in the matrix. For the analysis of nimesulide and its metabolites, reversed-phase liquid chromatography is commonly employed.

Key parameters that are optimized during method development include:

Column Chemistry: C18 columns are frequently used, offering good retention and separation for moderately polar compounds like nimesulide.

Mobile Phase Composition: A mixture of an organic solvent (such as acetonitrile (B52724) or methanol) and an aqueous buffer (often containing formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) is typically used. The gradient elution program is optimized to achieve the best separation in the shortest possible run time.

Flow Rate: The mobile phase flow rate is adjusted to ensure optimal peak shape and separation efficiency.

Column Temperature: Maintaining a constant and optimized column temperature is crucial for reproducible retention times.

The following table provides an example of typical chromatographic conditions used for the analysis of nimesulide, which would be applicable for a method using this compound.

| Parameter | Condition |

| Column | C18 (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Gradient | Optimized for separation of nimesulide and its metabolites |

Mass Spectrometric Detection Strategies (e.g., Multiple Reaction Monitoring)

Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for the detection of analytes. The most common acquisition mode for quantitative analysis is Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion (the molecular ion of the analyte or internal standard) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

This process is highly specific, as it relies on a unique precursor-to-product ion transition for each compound. For this compound, the precursor and product ions would have a higher mass by 5 Daltons compared to the unlabeled analyte, allowing for their distinct detection. The MRM transitions are optimized by infusing a standard solution of each compound into the mass spectrometer and adjusting the collision energy to maximize the signal of the desired product ion.

The table below illustrates hypothetical MRM transitions for N-Methylsulfonyl Nimesulide and its deuterated internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| N-Methylsulfonyl Nimesulide | [M+H]⁺ | Specific Fragment | Optimized |

| This compound | [M+H+5]⁺ | Specific Fragment+5 | Optimized |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Nimesulide and Deuterated Analogs

While LC-MS/MS is more commonly used for the analysis of pharmaceutical compounds like nimesulide due to their polarity and thermal lability, Gas Chromatography-Mass Spectrometry (GC-MS) can also be a viable technique, often requiring derivatization to increase the volatility and thermal stability of the analytes.

The use of deuterated analogs like this compound in GC-MS follows the same principles of stable isotope dilution as in LC-MS. The internal standard co-elutes with the analyte and corrects for variations in injection volume and ionization efficiency. However, it is important to ensure that the derivatization process does not cause any isotopic exchange (H-D exchange) between the analyte and the internal standard, which could compromise the accuracy of the results. Due to the general preference for LC-MS/MS for this class of compounds, specific GC-MS applications for nimesulide and its deuterated analogs are not widely reported in the literature.

In Vitro and Preclinical Metabolic and Pharmacokinetic Investigations Employing N Methylsulfonyl Nimesulide D5

Application in Enzyme Kinetics and Reaction Phenotyping Studies (Non-Human/Subcellular Fractions)

Reaction phenotyping is an essential in vitro approach used to identify the specific enzymes responsible for a drug's metabolism. mdpi.com In this context, N-Methylsulfonyl Nimesulide-d5 is instrumental for quantifying the depletion of the parent compound and the formation of metabolites when incubated with subcellular fractions like liver microsomes, which are rich in drug-metabolizing enzymes. nih.gov

The metabolism of Nimesulide (B1678887) is extensively mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are primarily responsible for the oxidative biotransformation of a vast number of drugs. mdpi.comnih.gov In vitro studies using cDNA-expressed human P450s and liver microsomes have identified several key CYP isozymes involved in Nimesulide's transformation. nih.gov The primary metabolic pathway is the hydroxylation of the phenoxy ring to form 4'-hydroxynimesulide, the principal metabolite. longdom.orgbohrium.com

| Enzyme | Metabolic Reaction Catalyzed | Substrate |

|---|---|---|

| CYP2C9 | Aromatic hydroxylation (major pathway) | Nimesulide |

| CYP1A2 | Oxidation of reduced metabolite | 4-amino-2-phenoxy-methanesulfonanilide (M1) |

| CYP2C19 | Oxidation and further metabolism of reduced metabolite | 4-amino-2-phenoxy-methanesulfonanilide (M1) |

Beyond the well-documented role of CYP enzymes, other enzyme systems can contribute to the biotransformation of Nimesulide. For example, under anaerobic conditions in vitro, nitroreduction of Nimesulide has been observed in hepatic subcellular fractions. researchgate.net Furthermore, research has shown that in an inflammatory environment, myeloperoxidase (MPO), an enzyme produced by neutrophils, can oxidize the reduced metabolite of Nimesulide (M1). nih.gov This MPO-mediated bioactivation represents a distinct pathway from the metabolism observed in liver microsomes. nih.gov The use of isotopically labeled compounds like this compound is crucial for tracing and identifying metabolites generated by these alternative, non-CYP pathways, which may otherwise be difficult to distinguish in complex biological systems.

In Vitro Metabolism Profiling in Liver Microsomes and Hepatocytes (Non-Human Species)

In vitro systems such as liver microsomes and hepatocytes from non-human species (e.g., rats) are standard models for evaluating drug metabolism during preclinical development. researchgate.netiapchem.org These models allow for the investigation of metabolic pathways and the assessment of a compound's intrinsic stability.

The primary metabolic pathways for Nimesulide involve hydroxylation of the aromatic ring and cleavage of the ether linkage, followed by conjugation. longdom.org In vitro studies using rat liver microsomes have confirmed that aromatic hydroxylation to form 4'-hydroxynimesulide is a major metabolic route. researchgate.netnih.gov Another identified pathway is the reduction of the nitro group to an amino group, leading to the formation of a reduced metabolite (M1), which can be further oxidized to reactive intermediates. nih.govnih.gov this compound, when used as a tracer, allows researchers to follow the fate of the parent molecule through these complex pathways, aiding in the structural elucidation of various metabolites by mass spectrometry. longdom.orglongdom.org

The substitution of hydrogen with deuterium (B1214612) can significantly impact a drug's metabolic fate due to the deuterium kinetic isotope effect (KIE). juniperpublishers.comresearchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break. Consequently, enzymatic reactions involving the cleavage of a C-D bond, such as CYP450-mediated oxidation, proceed at a slower rate. scienceopen.com

This phenomenon can lead to increased metabolic stability and a longer biological half-life for the deuterated compound. juniperpublishers.comnih.gov By strategically placing deuterium atoms at known sites of metabolism on a drug molecule, it is possible to slow down its rate of clearance. nih.gov While this compound is primarily used as an analytical standard, its deuteration on the phenoxy ring—a primary site of metabolism—means it will exhibit a slower rate of hydroxylation compared to the non-labeled drug. This effect can be leveraged in research to probe metabolic mechanisms and can potentially lead to "metabolic shunting," where the slowdown of one pathway enhances metabolism through alternative routes. juniperpublishers.comresearchgate.net

| Compound | Metabolic Site | Relative Rate of Metabolism (Hypothetical) | Resulting In Vitro Half-life (t½) (Hypothetical) |

|---|---|---|---|

| Nimesulide | Phenoxy Ring (C-H) | 100% | 30 min |

| This compound | Phenoxy Ring (C-D) | ~20-50% | 60-150 min |

Preclinical Pharmacokinetic Research in Animal Models (Excluding Human Clinical Data)

Preclinical pharmacokinetic studies in animal models, such as dogs and rats, are essential for understanding how a drug is absorbed, distributed, and eliminated in a whole-organism system. nih.govresearchgate.net These studies determine key parameters like peak plasma concentration (Cmax), time to peak concentration (Tmax), area under the concentration-time curve (AUC), and clearance (Cl). frontiersin.org

In such studies involving Nimesulide, this compound serves as an indispensable tool. caymanchem.com It is added to biological samples (e.g., plasma, urine) at a known concentration to act as an internal standard during LC-MS/MS analysis. Because the deuterated standard co-elutes with the non-labeled drug and experiences similar ionization efficiency and matrix effects, it corrects for any sample loss during extraction and analytical variability. This ensures highly accurate and precise quantification of Nimesulide and its metabolites, which is fundamental for the reliable calculation of pharmacokinetic parameters. frontiersin.org For example, studies in dogs have been conducted to investigate how the pharmacokinetics of Nimesulide vary with age, demonstrating changes in parameters determined through such robust analytical methods. nih.govresearchgate.net

| Parameter | Value (Mean) | Unit |

|---|---|---|

| Cmax (Peak Plasma Concentration) | Variable with age | µg/mL |

| Tmax (Time to Peak Concentration) | Variable with age | hours |

| AUC (Area Under the Curve) | Variable with age | µg·h/mL |

| t½ (Elimination Half-life) | Variable with age | hours |

| Data adapted from studies investigating age-related pharmacokinetic variations in dogs. nih.gov |

Quantification of Nimesulide and Metabolites in Biological Fluids and Tissues

Accurate measurement of drug and metabolite concentrations in complex biological matrices is fundamental to pharmacokinetic analysis. This compound is frequently employed as an internal standard (IS) in highly sensitive and specific bioanalytical methods, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.netnih.gov The key advantage of a deuterated internal standard is its near-identical chemical and physical properties to the analyte, Nimesulide. This ensures that it behaves similarly during sample extraction, preparation, and chromatographic separation, effectively compensating for any procedural losses or variations. nih.govresearchgate.net

However, due to the five deuterium atoms, this compound has a distinct mass-to-charge ratio (m/z) from the unlabeled Nimesulide, allowing the mass spectrometer to differentiate between the analyte and the internal standard. This approach is critical for achieving high accuracy and precision in quantification. nih.govresearcher.life For instance, a validated LC-MS/MS method for the simultaneous determination of nimesulide and its primary active metabolite, 4'-hydroxynimesulide, in human plasma utilizes a deuterated standard to ensure reliable results. nih.gov Such methods are validated for parameters including specificity, recovery, matrix effects, and stability to meet regulatory guidelines. nih.govnih.gov

The table below illustrates typical parameters for an LC-MS/MS method used for the quantification of Nimesulide and its metabolite.

Table 1: Example Parameters for LC-MS/MS Quantification| Parameter | Nimesulide | 4'-hydroxynimesulide (Metabolite M1) | Internal Standard (e.g., Nimesulide-d5) |

|---|---|---|---|

| MRM Transition (m/z) | 307.2 → 229.2 | 323.0 → 245.0 | Specific to IS (e.g., 312.2 → 234.2 for Nimesulide-d5) |

| Linearity Range (ng/mL) | 10 - 6000 | 10 - 6000 | N/A |

| Lower Limit of Quantitation (LLOQ) (ng/mL) | 10 | 10 | N/A |

| Intra-assay Precision (%RSD) | ≤6.2% | ≤6.2% | N/A |

| Inter-assay Accuracy (%RE) | -4.8% to 4.8% | -4.8% to 4.8% | N/A |

Assessment of Absorption, Distribution, and Excretion Dynamics in Non-Human Organisms

In preclinical research, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate is crucial. nih.govclinmedjournals.org Studies in non-human organisms, such as rats and dogs, provide essential data on how a drug is processed by a living system. dntb.gov.uanih.gov Isotope-labeled compounds like this compound are instrumental in these investigations. nih.gov

By administering the deuterated compound, researchers can trace its journey through the body, from absorption into the bloodstream to distribution into various tissues and eventual excretion. nih.gov Biological samples, including plasma, urine, feces, and tissue homogenates, are collected at various time points and analyzed using LC-MS/MS. This allows for the determination of key pharmacokinetic parameters.

The following table summarizes pharmacokinetic parameters of Nimesulide obtained from studies in dogs, which are crucial for understanding its dynamics in a non-human organism.

Table 2: Pharmacokinetic Parameters of Nimesulide in Dogs Following a 5 mg/kg Oral Dose| Parameter | Value |

|---|---|

| Maximum Plasma Concentration (Cmax) | 10.1 ± 2.7 µg/mL |

| Time to Maximum Concentration (Tmax) | 6.1 ± 1.6 h |

| Elimination Half-life (t½) | 6.2 ± 1.9 h |

| Systemic Bioavailability | 47 ± 12% |

Data adapted from pharmacokinetic studies in dogs. dntb.gov.ua

Deuterated this compound in Biotransformation Studies

Biotransformation, or drug metabolism, is the process by which the body chemically modifies drugs. These metabolic changes are critical as they can affect a drug's efficacy and safety. Deuterated compounds are a powerful tool for studying these processes. nih.govnih.gov

Tracing Metabolic Pathways and Metabolite Identification

The use of stable isotope labels is a definitive method for tracing the metabolic fate of a drug. nih.govcreative-proteomics.com When this compound is introduced into an in vitro system (like liver microsomes) or administered to a test animal, its metabolites will retain the deuterium label. nih.gov In mass spectrometry analysis, this results in a characteristic mass shift and a unique isotopic pattern for the metabolites compared to endogenous molecules. nih.gov This "signature" allows for the confident identification of drug-related material in complex biological samples.

The primary metabolic pathways for nimesulide include hydroxylation of the phenoxy ring and reduction of the nitro group. longdom.orgnih.gov Using a deuterated tracer helps to confirm these pathways and can aid in the discovery of previously unknown or minor metabolites. longdom.orgnih.gov For example, studies have identified several metabolites of nimesulide, including 4'-hydroxynimesulide (the main active metabolite), and others formed through nitroreduction and subsequent acetylation. nih.gov

The major metabolic transformations of Nimesulide are outlined below.

Table 3: Major Metabolic Pathways of Nimesulide| Pathway | Resulting Metabolite | Description |

|---|---|---|

| Hydroxylation | 4'-hydroxynimesulide (M1) | Addition of a hydroxyl group to the phenoxy ring, the primary active metabolite. |

| Nitroreduction | Amino derivative (M2) | Reduction of the nitro group (NO2) to an amino group (NH2). |

| Acetylation | N-acetylated metabolites (M4, M5) | Addition of an acetyl group to the amino metabolites. |

| Conjugation | Glucuronide or sulfate (B86663) conjugates | Attachment of glucuronic acid or sulfate to hydroxylated metabolites to increase water solubility for excretion. |

Information compiled from biotransformation studies. longdom.orgnih.gov

Investigating Isotope Exchange Mechanisms

While the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it generally stable during metabolic processes, the possibility of hydrogen-deuterium (H-D) exchange must be considered. nih.gov This phenomenon, where a deuterium atom on the drug molecule is replaced by a proton from the surrounding environment (like water), can potentially occur, although it is often minimal for labels on aromatic rings. nih.gov

Investigating the stability of the deuterium label in this compound is an important aspect of validating its use in metabolic studies. This is typically assessed by analyzing the isotopic composition of the parent drug and its metabolites after incubation in biological systems. nih.gov Understanding the extent, if any, of this back-exchange is crucial for the accurate interpretation of data from metabolism studies and ensures that the observed labeled species are genuinely derived from the administered drug and not an artifact of isotope exchange.

Based on a comprehensive search of available scientific literature, it is not possible to generate the requested article on "this compound" and its non-deuterated analog, "N-Methylsulfonyl Nimesulide." The existing research is insufficient to provide the detailed, specific data required to populate the sections and subsections of the provided outline.

The compound of interest, N-Methylsulfonyl Nimesulide, is chemically distinct from its more widely studied parent compound, Nimesulide [N-(4-nitro-2-phenoxyphenyl)methanesulfonamide]. The available molecular and mechanistic studies focus almost exclusively on Nimesulide itself.

There is a significant lack of published research specifically investigating the following for N-Methylsulfonyl Nimesulide or its deuterated form:

Molecular Interactions and Binding Affinities: No dedicated in vitro ligand-protein interaction studies or detailed molecular docking and dynamics simulations were found.

Enzyme Inhibition and Modulation: There is no specific data available on its effects on Cyclooxygenase (COX) isoforms or its influence on other identified biological targets.

Reactivity and Adduct Formation: In vitro studies detailing the reactivity and potential for adduct formation of this specific compound are not present in the available literature.

The deuterated analog, This compound , is typically used as an internal standard for analytical purposes, and as such, there are no mechanistic or biological studies focused on this labeled compound.

Due to the strict requirement to focus solely on "this compound" and the absence of relevant scientific data, generating a thorough, informative, and scientifically accurate article according to the specified outline is not feasible. Proceeding would require extrapolating data from a different compound (Nimesulide), which would be scientifically inaccurate and violate the explicit instructions of the request.

Molecular and Mechanistic Studies of N Methylsulfonyl Nimesulide and Its Deuterated Analog

Insights into Reactivity and Adduct Formation (In Vitro)

Characterization of Reactive Intermediates

The bioactivation of nimesulide (B1678887), a process that can be extrapolated to its N-methylsulfonyl analog, involves the formation of chemically reactive intermediates. These transient species are pivotal in understanding the compound's mechanism of action and potential for idiosyncratic toxicities.

One of the key metabolites of nimesulide is 4-amino-2-phenoxy-methanesulfonanilide (M1), which is formed through the reduction of the nitro group of the parent compound. acs.orgnih.gov This reduced metabolite is not inert; rather, it is susceptible to further oxidation by cytochrome P450 enzymes (P450s), particularly CYP2C19 and CYP1A2. acs.orgnih.gov This enzymatic oxidation leads to the formation of a highly reactive diiminoquinone intermediate (M2). acs.orgnih.gov

The direct detection of the M2 intermediate is challenging due to its transient nature. acs.orgnih.gov However, its formation has been indirectly confirmed through trapping experiments using nucleophiles such as N-acetylcysteine (NAC). acs.orgnih.govnih.govacs.org The reaction of M2 with NAC results in the formation of stable adducts, which can be detected and characterized, thereby providing evidence for the existence of the reactive diiminoquinone species. acs.orgnih.gov

In addition to metabolism by liver microsomes, the reduced nimesulide metabolite (M1) can also be bioactivated in an inflammatory environment by myeloperoxidase (MPO), an enzyme present in neutrophils. nih.govacs.org This process, occurring in the presence of hydrogen peroxide (H₂O₂) or hypochlorous acid (HOCl), also generates reactive species. nih.govacs.org

The table below summarizes the key reactive intermediates and the methods used for their characterization.

| Reactive Intermediate | Precursor | Bioactivating Enzyme/System | Method of Characterization |

| Diiminoquinone (M2) | Reduced Nimesulide (M1) | Human Liver Microsomes (CYP2C19, CYP1A2) | Indirectly via trapping with N-acetylcysteine (NAC) |

| Reactive Species | Reduced Nimesulide (M1) | Myeloperoxidase (MPO) / H₂O₂ or HOCl | Trapping with N-acetylcysteine (NAC) |

Further metabolism of M1, mediated exclusively by CYP2C19, can lead to the formation of amino hydroxynimesulide (M3) and its corresponding diiminoquinone (M4). acs.orgnih.gov Similar to M2, M4 is also a reactive intermediate that can be trapped with NAC. acs.orgnih.gov

Formation of Covalent Adducts with Biomolecules

The electrophilic nature of the reactive intermediates, such as the diiminoquinone M2, makes them capable of forming covalent bonds with nucleophilic residues on biomolecules, particularly proteins. acs.orgnih.govnih.govacs.org This covalent modification of proteins can alter their structure and function, which is a key mechanism underlying both the therapeutic effects and potential toxicity of many drugs.

Research has demonstrated the ability of the diiminoquinone intermediate (M2) of nimesulide to selectively form a covalent adduct with human serum albumin (HSA). acs.orgnih.gov Specifically, the adduction occurs at the free thiol group of the cysteine-34 residue of HSA. acs.orgnih.gov This finding suggests that other proteins containing accessible and reactive nucleophilic residues could also be targets for covalent modification by this reactive metabolite. acs.orgnih.gov

The formation of covalent adducts with proteins is a significant event, as it can lead to the generation of neoantigens, which may trigger an immune response and contribute to idiosyncratic drug reactions. The reductive bioactivation of the aromatic nitro group of nimesulide is thought to be a potential pathway leading to oxidative stress and the covalent binding of reactive intermediates to proteins. researchgate.netnih.gov

The following table details the observed covalent adduct formation with a key biomolecule.

| Reactive Intermediate | Biomolecule | Site of Adduction | Significance |

| Diiminoquinone (M2) | Human Serum Albumin (HSA) | Cysteine-34 | Indicates potential for covalent modification of other proteins |

The propensity of these reactive intermediates to form covalent adducts underscores the importance of understanding the metabolic pathways of N-Methylsulfonyl Nimesulide and its deuterated analog. While the deuteration in N-Methylsulfonyl Nimesulide-d5 is on the phenoxy ring and is not expected to fundamentally alter these pathways, it could potentially influence the kinetics of metabolism and, consequently, the extent of reactive intermediate formation and covalent adduction.

Advanced Research Applications and Future Directions

Deuterated N-Methylsulfonyl Nimesulide-d5 in Drug Discovery and Development Research

The use of stable isotope-labeled compounds is integral to modern drug research, providing tools that enhance the precision and reliability of analytical data. This compound is particularly valuable in the development pipeline for new chemical entities (NCEs) that are structurally related to Nimesulide (B1678887).

The development of robust and reliable analytical methods is a cornerstone of pharmaceutical development. This compound is an ideal internal standard for the quantification of its non-deuterated counterpart and similar analytes using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). caymanchem.combertin-bioreagent.com

The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis. Because this compound is chemically identical to the analyte of interest but has a different mass, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This co-behavior corrects for variations in sample preparation, injection volume, and matrix effects, thereby significantly improving the accuracy and precision of quantification. veeprho.com This allows researchers to develop highly sensitive and reproducible methods for measuring the concentration of NCEs or their metabolites in complex biological matrices such as plasma and tissue. veeprho.comresearchgate.net

Key Advantages in Analytical Method Optimization:

Accuracy: Mitigates variability from sample extraction and matrix effects.

Precision: Ensures reproducible results across different samples and batches.

Sensitivity: Allows for lower limits of quantification (LLOQ), crucial for pharmacokinetic studies.

Regulators require rigorous characterization and control of impurities in active pharmaceutical ingredients (APIs). The non-deuterated form of N-Methylsulfonyl Nimesulide is identified as "Nimesulide - Impurity F," a potential impurity in the synthesis of Nimesulide. pharmaffiliates.com Therefore, the deuterated version, this compound, serves as a critical reference standard.

As a certified reference material, it is used to:

Identify and Confirm: Positively identify the presence of the non-deuterated impurity in API batches by comparing retention times and mass spectra.

Quantify: Accurately measure the concentration of the impurity to ensure it remains below the safety thresholds established by regulatory bodies like the ICH.

Validate Methods: Used during the validation of analytical methods to demonstrate specificity, linearity, and accuracy for impurity detection. synzeal.com

The availability of high-purity deuterated standards is indispensable for the quality control (QC) laboratories responsible for the batch release of pharmaceutical products. synzeal.com

| Compound Name | CAS Number | Molecular Formula | Role/Significance |

|---|---|---|---|

| Nimesulide | 51803-78-2 | C13H12N2O5S | Parent Drug |

| Nimesulide-d5 | 1330180-22-7 | C13H7D5N2O5S | Deuterated Internal Standard caymanchem.com |

| N-Methylsulfonyl Nimesulide (Nimesulide Impurity F) | 51765-72-1 | C14H14N2O7S2 | Process Impurity pharmaffiliates.com |

| This compound | NA | C14H9D5N2O7S2 | Deuterated Impurity Standard pharmaffiliates.com |

| Nimesulide Impurity A | 51765-56-1 | C13H11N3O7S | Process Impurity pharmaffiliates.com |

Potential for Further Isotopic Labeling and Mechanistic Elucidation

The replacement of hydrogen with deuterium (B1214612) can profoundly influence the metabolic fate of a drug due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes, such as cytochrome P450s, to break. researchgate.netwikipedia.org This principle can be exploited using this compound and its derivatives to study drug metabolism.

By synthesizing variants of the molecule with deuterium placed at other specific metabolic "hot spots," researchers can:

Elucidate Metabolic Pathways: Track how the parent drug and its metabolites are processed in the body. If a particular metabolic pathway is slowed or blocked by deuterium substitution, it confirms that the deuterated position was a site of metabolic activity. musechem.comscientificupdate.com

Identify Reactive Metabolites: Help in understanding the formation of potentially toxic metabolites. By slowing their formation, deuteration can provide insights into toxicity mechanisms and guide the design of safer drugs. nih.gov

Probe Enzyme Mechanisms: Use the KIE as a tool to investigate the rate-limiting steps in enzymatic reactions, providing fundamental insights into how enzymes function.

This approach transforms isotopic labeling from a simple analytical tool into a powerful method for mechanistic investigation in pharmacology and toxicology. nih.govclearsynth.com

Unexplored Research Avenues and Methodological Advancements

While this compound is established as a valuable analytical tool, its full potential remains to be explored. Future research could venture into several new areas:

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: The compound could be used in "cassette dosing" or micro-dosing studies to model the PK/PD behavior of a new class of related sulfonamide drugs, accelerating early-stage development. marketersmedia.com

Environmental Fate Studies: As pharmaceuticals are increasingly recognized as environmental contaminants, this compound could be used as a tracer to study the degradation and persistence of Nimesulide and its metabolites in soil and water systems.

Advanced Analytical Techniques: There is an opportunity to pair this deuterated standard with emerging analytical technologies. For instance, using it in high-resolution mass spectrometry can help differentiate between isobaric interferences, while quantitative nuclear magnetic resonance (qNMR) could be employed for absolute purity determination without the need for a separate reference standard. bvsalud.org

Multi-Isotope Labeling: Future work could involve synthesizing the molecule with additional stable isotopes (e.g., ¹³C, ¹⁵N) alongside deuterium. This would enable sophisticated multi-isotope tracer studies to simultaneously track different parts of the molecule through complex biological systems.

Broader Implications for Deuterated Drug Research and Analytical Science

The applications of this compound are a microcosm of the broader impact of deuteration on pharmaceutical science. The strategic use of deuterium has evolved from a niche technique for mechanistic studies to a mainstream strategy in drug design, often referred to as the "deuterium switch." nih.govuniupo.it This approach aims to improve a drug's metabolic profile, potentially leading to a longer half-life, reduced dosing frequency, and a better safety profile. nih.gov

The development of the first FDA-approved deuterated drugs, such as deutetrabenazine, has validated this strategy and spurred further investment in deuterated therapies. wikipedia.orgnih.gov This trend has profound implications:

For Drug Development: It offers a pathway to create "bio-better" versions of existing drugs and to design novel molecules with superior pharmacokinetic properties from the outset. nih.govalfa-chemistry.com

For Analytical Science: The rise of deuterated drugs necessitates the development of more advanced analytical methods to precisely determine the degree and location of deuterium incorporation, as isotopic purity is a critical quality attribute. bvsalud.org

For Regulatory Affairs: Regulatory agencies are continually evolving their guidelines to address the unique aspects of deuterated compounds, from manufacturing controls to clinical trial design.

Q & A

Basic Research Questions

Q. How can researchers ensure the chemical purity of N-Methylsulfonyl Nimesulide-d5 during synthesis?

- Methodological Answer : Purity verification requires orthogonal analytical techniques such as HPLC coupled with mass spectrometry (LC-MS) to detect isotopic enrichment and structural integrity. Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C NMR, should confirm deuterium incorporation at the methylsulfonyl group. Residual solvents and impurities must be quantified using gas chromatography (GC) with flame ionization detection, adhering to pharmacopeial thresholds (e.g., USP <467>) .

Q. What are the best practices for handling and storing this compound to maintain stability?

- Methodological Answer : Store the compound in amber vials under inert gas (argon or nitrogen) at –20°C to prevent photodegradation and hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways. Monitor for sulfonamide bond hydrolysis via FT-IR and quantify degradation products using validated HPLC methods. Safety protocols, including PPE and fume hood use, are critical due to potential nitroso byproducts .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formula and deuterium incorporation (e.g., +5 Da shift). Infrared spectroscopy (FT-IR) identifies functional groups (e.g., sulfonyl S=O stretch at 1150–1300 cm). X-ray crystallography may resolve structural ambiguities, while differential scanning calorimetry (DSC) assesses thermal stability and polymorphic forms .

Advanced Research Questions

Q. How do isotopic effects of deuterium in this compound influence its pharmacokinetic (PK) analysis compared to the non-deuterated form?

- Methodological Answer : Deuterium kinetic isotope effects (DKIE) may alter metabolic rates, particularly in cytochrome P450-mediated oxidation. Use tandem mass spectrometry (LC-MS/MS) to compare plasma half-lives () and metabolite profiles. Design crossover studies in animal models with simultaneous administration of deuterated and non-deuterated forms to control for inter-subject variability. Statistical analysis (ANOVA with post-hoc Tukey tests) should validate PK parameter differences (e.g., AUC, ) .

Q. What statistical approaches are recommended for resolving discrepancies in experimental data involving this compound?

- Methodological Answer : Apply Bayesian hierarchical modeling to account for batch-to-batch variability in synthesis. For contradictory bioavailability data, use principal component analysis (PCA) to identify confounding variables (e.g., solubility, particle size). Replicate studies with power analysis (α = 0.05, β = 0.2) to ensure sufficient sample size. Contradictions in enzyme inhibition assays may require surface plasmon resonance (SPR) to validate binding kinetics independently .

Q. How should researchers design experiments to assess the COX-2 selectivity of this compound while minimizing off-target effects?

- Methodological Answer : Use human recombinant COX-1/COX-2 enzyme assays with fluorogenic substrates (e.g., arachidonic acid → PGH). Include celecoxib as a positive control. Off-target profiling via kinase panels (e.g., Eurofins KinaseProfiler) at 10 µM concentration identifies non-specific interactions. Dose-response curves (IC) should be normalized to vehicle controls, with data reported as mean ± SEM (n ≥ 3). Confounders like solvent DMSO must be kept below 0.1% .

Q. What strategies optimize the detection of this compound in complex biological matrices?

- Methodological Answer : Employ solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) for plasma or tissue samples. Deuterated internal standards (e.g., Nimesulide-d) correct for matrix effects in LC-MS/MS. Validate recovery rates (≥85%) and limit of quantification (LOQ < 1 ng/mL) per ICH M10 guidelines. For tissue imaging, matrix-assisted laser desorption/ionization (MALDI) with deuterium-specific isotopic labeling enhances spatial resolution .

Methodological Considerations

- Data Reproducibility : Pre-register experimental protocols (e.g., OSF.io ) and share raw spectra/chromatograms in supplementary materials. Use electronic lab notebooks (ELNs) for traceability .

- Ethical Compliance : Adhere to OECD GLP principles for in vitro and in vivo studies, including institutional animal care committee approvals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.